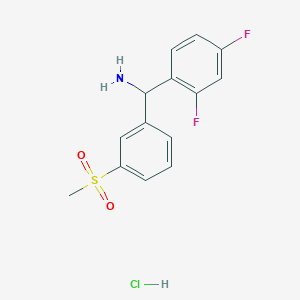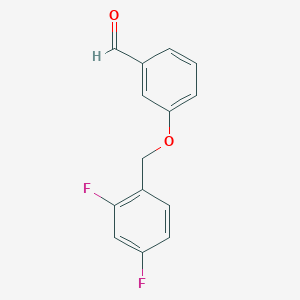![molecular formula C9H18O4 B1455911 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol CAS No. 1248556-18-4](/img/structure/B1455911.png)
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol
Übersicht
Beschreibung
2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol is a chemical compound with the molecular formula C9H18O4 . It has an average mass of 190.237 Da and a monoisotopic mass of 190.120514 Da . This compound is also known as diethylene glycol mono (tetrahydro-2-pyranyl) ether . It is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol involves the use of 2-bromoethanol as a starting reagent . It is also used as a PROTAC linker in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol consists of a tetrahydro-2H-pyran-2-yloxy group attached to an ethoxyethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol include a boiling point of 95 °C/22 mmHg, a density of 1.077 g/mL at 20 °C, and a refractive index (n20/D) of 1.457 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound has been involved in the synthesis and structural study of enaminones, highlighting its role in molecular tautomerism and the formation of endo-enol enamine structures. The compounds exhibit strong intramolecular hydrogen bonds and are characterized by non-planar structures with planarity in the central heteroconjugated moiety (Brbot-Šaranović et al., 2001).
Molecular Diversity and Library Synthesis
- It's utilized in the diversity-oriented synthesis of structurally diverse non-natural compounds, including tetrahydropyrans substituted with triazoles, showcasing its versatility in generating compounds for biological screenings (Zaware et al., 2011).
Antioxidant Activity and Ultrastructural Study
- In the context of phytochemical research, derivatives of 2H-pyran have been identified and isolated, demonstrating significant antioxidant activities and potential for agricultural waste biomass conversion into value-added products for various industries (León et al., 2014).
Catalytic Activity and Chemical Transformations
- Studies have investigated its involvement in catalytic processes, like the dehydration of ethanol, emphasizing its significance in understanding catalyst properties and reaction mechanisms (Phung et al., 2014).
Synthesis of Bioactive Compounds
- Research has demonstrated its utility in the facile synthesis of bioactive compounds like pyrazol-4-yl- and 2H-chromene-based substituted anilines, highlighting its contribution to the synthesis of compounds with potential applications in fluorescence probes and antimicrobial activities (Banoji et al., 2022).
Eigenschaften
IUPAC Name |
2-[2-(oxan-4-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-6-12-7-8-13-9-1-4-11-5-2-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYSKHRMNAACIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



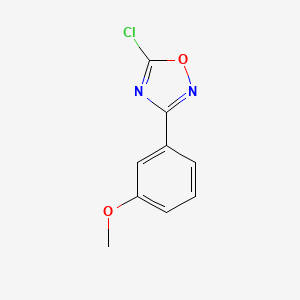
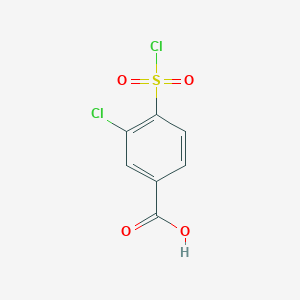
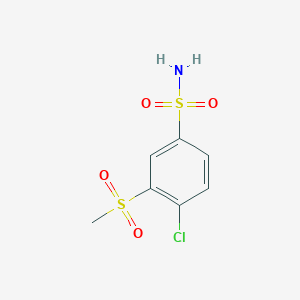
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)
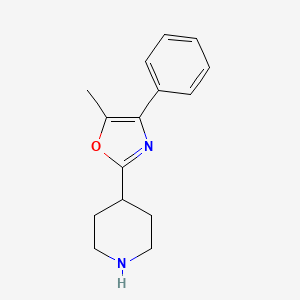
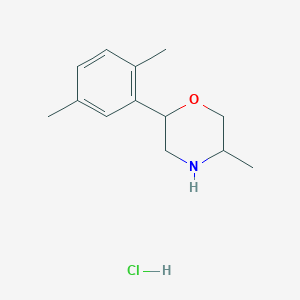
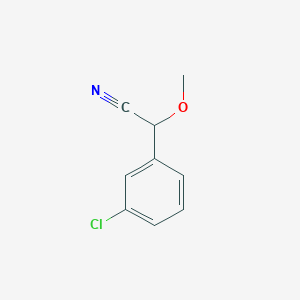
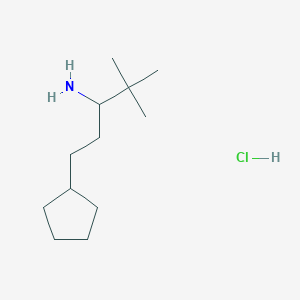
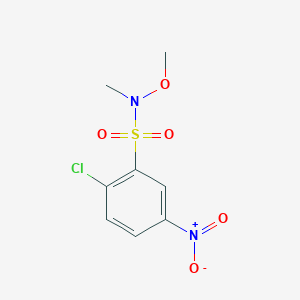
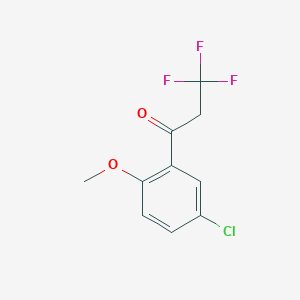
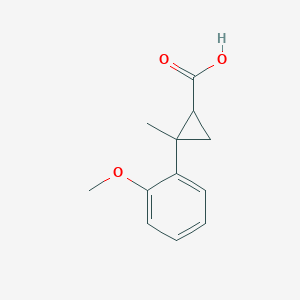
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
